Galanin-(1-13)-bradykinin-(2-9)-amide, often abbreviated as M-35, is a chimeric peptide meticulously crafted for its high affinity to galanin receptors. It serves as a potent galanin receptor antagonist, playing a crucial role in dissecting the physiological roles of the neuropeptide galanin, particularly in the central nervous system. [] While M-35 exhibits promising potential for therapeutic applications, its development as a pharmaceutical agent remains in its early stages.
Galanin-(1-13)-bradykinin-(2-9)-amide is a synthetic peptide that combines the first 13 amino acids of galanin with the second to ninth amino acids of bradykinin. This compound is classified as a high-affinity ligand and antagonist for galanin receptors, which are involved in various physiological processes, including pain modulation, neuroprotection, and cognitive functions. The peptide is primarily used in scientific research to investigate the role of galanin in neurological disorders and as a potential therapeutic target for conditions such as dementia and anxiety disorders.
The peptide is synthesized through chemical methods, specifically solid-phase peptide synthesis, which allows for precise control over the sequence and purity of the final product. It is classified under bioactive peptides due to its functional roles in biological systems, particularly its interactions with galanin receptors (Galanin Receptor 1, 2, and 3) .
Galanin-(1-13)-bradykinin-(2-9)-amide is synthesized using solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a solid support, allowing for the formation of peptide bonds while protecting reactive groups to prevent unwanted reactions.
Galanin-(1-13)-bradykinin-(2-9)-amide does not participate in typical chemical reactions like small organic molecules; instead, it engages in biochemical interactions with specific receptors. Its primary reaction involves binding to galanin receptors, which modulates various intracellular signaling pathways.
The binding affinity of galanin-(1-13)-bradykinin-(2-9)-amide to galanin receptor subtypes has been characterized through competitive binding assays, demonstrating its role as an antagonist .
The mechanism of action for galanin-(1-13)-bradykinin-(2-9)-amide involves its interaction with galanin receptors located in the central nervous system. Upon binding, it inhibits the receptor's activation by endogenous galanin, thereby modulating downstream signaling pathways associated with neuroprotection and cognitive functions.
Research indicates that this peptide can influence spatial learning and memory processes in animal models, suggesting its potential role in treating cognitive deficits associated with neurodegenerative diseases .
Galanin-(1-13)-bradykinin-(2-9)-amide is typically stored as a lyophilized powder at temperatures below -20 °C to maintain stability .
Key chemical properties include:
Relevant data on its interactions with biological membranes indicate that it adopts a specific conformation conducive to receptor binding .
Galanin-(1-13)-bradykinin-(2-9)-amide is primarily utilized in scientific research settings for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2